molecular formula C20H21ClN2O5 B2833987 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 636988-28-8

4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No. B2833987
CAS RN: 636988-28-8
M. Wt: 404.85
InChI Key: KIUBVLHCGNCHHZ-UHFFFAOYSA-N
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Description

4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H21ClN2O5 and its molecular weight is 404.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrrole Derivatives

    A study on pyrrole derivatives led to the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) through aldol condensation. This research highlights the use of spectroscopic analyses and quantum chemical calculations to confirm the product's structure and investigate its potential interactions and electronic properties (Singh, Rawat, & Sahu, 2014).

  • Photochemical Preparation of Phenylfurans

    Another study detailed the smooth preparation of 2-(4-N,N-dimethylaminophenyl) heterocycles from the photolysis of 4-chloro-N,N-dimethylaniline, showcasing a method for creating heterocyclic compounds with potential applications in material science or as intermediates in organic synthesis (Guizzardi, Mella, Fagnoni, & Albini, 2000).

Properties and Applications

  • Photochromic Properties of Fulgides and Fulgimides

    Research into heterocyclic fulgides and fulgimides explored their synthesis and photochromic properties. These compounds, including derivatives with dimethylaminoethyl groups, show promise for applications requiring materials with high stability to photodegradation and potential for fluorescence (Rybalkin et al., 2014).

  • Stability in Chlorinated Water

    The stability of UV filters, including those with dimethylamino benzoate structures in chlorinated water, was studied to understand their degradation pathways and the formation of halogenated by-products. Such research is critical for assessing the environmental impact and safety of these compounds in real-world conditions (Negreira et al., 2008).

properties

IUPAC Name

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O5/c1-22(2)8-9-23-17(15-5-4-10-28-15)16(19(25)20(23)26)18(24)12-6-7-14(27-3)13(21)11-12/h4-7,10-11,17,24H,8-9H2,1-3H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIRLHVWCCSWRD-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one

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